3-(1,3,4-Oxadiazol-2-yl)aniline
Overview
Description
3-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound with the molecular formula C8H7N3O. It consists of an aniline moiety attached to a 1,3,4-oxadiazole ring.
Mechanism of Action
Target of Action
The primary target of 3-(1,3,4-Oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . This compound has been found to have a robust inhibitory effect against the EGFR wild-type enzyme . It has a 10-fold inferior potency against the mutant form of egfr .
Biochemical Pathways
The inhibition of EGFR by this compound affects various biochemical pathways. EGFR plays a crucial role in cell proliferation and differentiation . Therefore, its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight is 16116 , which suggests that it may have good bioavailability due to its small size
Result of Action
The inhibition of EGFR by this compound results in significant anticancer activity . The compound has been found to exhibit potent cytotoxicity, particularly against cancer cell lines . It also induces cell cycle arrest at G1/G0 and G2 phases .
Biochemical Analysis
Biochemical Properties
3-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has been shown to modulate the activity of kinases and other signaling proteins, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are facilitated by the compound’s ability to form stable complexes with its target biomolecules .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of inactive metabolites . In in vitro studies, this compound has shown consistent activity over short periods, but its efficacy may decrease with prolonged exposure due to degradation . In in vivo studies, the compound’s stability is influenced by factors such as pH, temperature, and the presence of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights its potential for drug-drug interactions . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites . These factors collectively determine the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it may affect energy production and apoptosis . The precise localization of this compound within cells is essential for its role in various biochemical and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1,3,4-oxadiazol-2-yl)aniline involves the reaction of isatins with hydrazides. This process includes consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling to form the oxadiazole ring . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety .
Scientific Research Applications
3-(1,3,4-Oxadiazol-2-yl)aniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological activities and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials and pharmaceuticals.
1,3,4-Oxadiazole Derivatives: Various derivatives with modifications on the oxadiazole ring or the aniline moiety.
Uniqueness
3-(1,3,4-Oxadiazol-2-yl)aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIMWCROMYOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585494 | |
Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-35-8 | |
Record name | 3-(1,3,4-Oxadiazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5378-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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